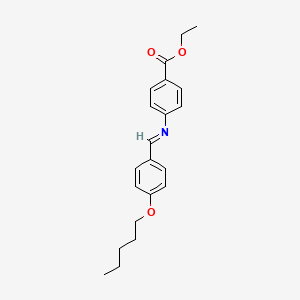

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

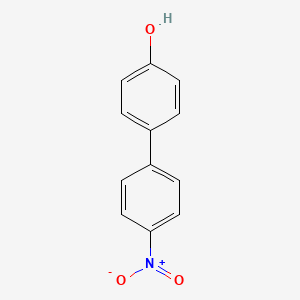

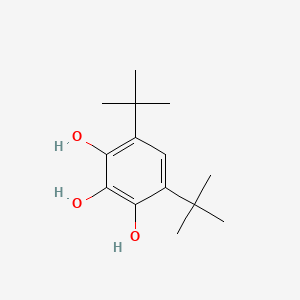

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate, also known as EPPAB, is an organic compound that belongs to the category of Schiff Bases. It has a molecular formula of C21H25NO3 and a molecular weight of 339.4281 .

Synthesis Analysis

The synthesis of similar compounds, such as benzocaine (ethyl p-aminobenzoate), involves the reduction and esterification of p-nitrobenzoic acid . Two different approaches can be used: starting from the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction, or starting with nitro reduction leading to p-aminobenzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis

The molecular structure of Ethyl p-(p-pentyloxybenzylidene)aminobenzoate can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is ZQZICUICLNBRNL-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Occurrence and Environmental Fate

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate, as a chemical compound, shares properties and behavior similar to parabens and other benzoate esters. While specific studies on ethyl p-(p-pentyloxybenzylidene)aminobenzoate are not directly available, insights can be drawn from the general research on parabens, which are esters of para-hydroxybenzoic acid. These compounds are widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Despite their utility, parabens have been identified as emerging contaminants, with studies from the last decade revealing their omnipresence in aquatic environments, including surface waters and sediments. This ubiquitous distribution is attributed to the consumption of paraben-based products and their continuous introduction into the environment. Notably, parabens, including ethyl paraben, can undergo reactions with free chlorine, leading to the formation of chlorinated by-products, which have been detected in various water bodies but not in drinking water. These chlorinated derivatives are more stable and persistent, necessitating further research to understand their toxicity (Haman et al., 2015).

Analytical Methods for Determining Antioxidant Activity

The study and analysis of antioxidants, including compounds similar to ethyl p-(p-pentyloxybenzylidene)aminobenzoate, are crucial in various scientific fields. The review by Munteanu and Apetrei (2021) presents critical information on the most important tests used to determine the antioxidant activity of such compounds. These methods are instrumental in assessing the kinetics or reaching equilibrium states based on spectrophotometry. The review highlights both the advantages and limitations of different assays, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test, among others. These assays have been successfully applied in analyzing the antioxidant capacity of complex samples, underscoring the significance of combining chemical methods with electrochemical (bio)sensors for comprehensive evaluation (Munteanu & Apetrei, 2021).

Implications for Human Health

Despite the potential utility of compounds like ethyl p-(p-pentyloxybenzylidene)aminobenzoate in various applications, the health implications of related substances, such as parabens, have been extensively reviewed. Soni et al. (2002) conducted a comprehensive evaluation of methyl paraben, noting its widespread use and rapid metabolism in humans without evidence of accumulation. Although generally considered non-toxic, the potential for parabens to act as weak endocrine disrupters has raised concerns about their long-term effects on human health, especially considering their ability to penetrate skin intact and be absorbed systemically. This highlights the need for detailed evaluation and risk assessments specific to the cosmetic use of such compounds, particularly in relation to breast cancer and reproductive health (Soni et al., 2002).

Eigenschaften

IUPAC Name |

ethyl 4-[(4-pentoxyphenyl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZICUICLNBRNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |

CAS RN |

37168-42-6 |

Source

|

| Record name | Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037168426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)